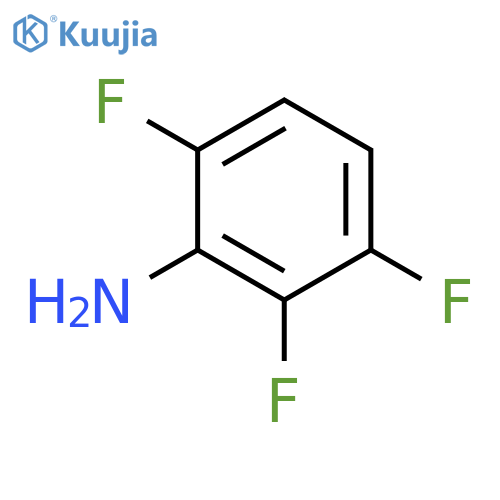Cas no 67815-56-9 (2,3,6-Trifluoroaniline)

2,3,6-Trifluoroaniline structure
商品名:2,3,6-Trifluoroaniline
2,3,6-Trifluoroaniline 化学的及び物理的性質
名前と識別子
-
- 2,3,6-Trifluoroaniline
- PS-10206
- InChI=1/C6H4F3N/c7-3-1-2-4(8)6(10)5(3)9/h1-2H,10H
- TD1062
- CS-W016349
- A929358
- FT-0609477
- DTXSID50334908
- MFCD00012369
- 67815-56-9
- AKOS006221426
- AM62075
- 2,3,6-TRIFLUORO-PHENYLAMINE
- A19775
- AC-3704
- SY011988
- SCHEMBL111957
- Benzenamine, 2,3,6-trifluoro- (9CI)
- Benzenamine, 2,3,6-trifluoro-
- DB-019690
-
- MDL: MFCD00012369
- インチ: InChI=1S/C6H4F3N/c7-3-1-2-4(8)6(10)5(3)9/h1-2H,10H2
- InChIKey: RGUGZPYYMOAJLO-UHFFFAOYSA-N
- ほほえんだ: C1=CC(=C(C(=C1F)F)N)F
- BRN: 4976936
計算された属性
- せいみつぶんしりょう: 147.03000
- どういたいしつりょう: 147.029584
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 10
- 回転可能化学結合数: 0
- 複雑さ: 120
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 26
- 互変異性体の数: 何もない
じっけんとくせい
- 色と性状: 薄い黄色の液体。
- 密度みつど: 1.39
- ゆうかいてん: 215-217°C
- ふってん: 150-151°C
- フラッシュポイント: 61 ºC
- 屈折率: 1.487
- PSA: 26.02000
- LogP: 2.26730
- ようかいせい: 水に溶けない。
2,3,6-Trifluoroaniline セキュリティ情報
-
記号:


- シグナルワード:Danger
- 危害声明: H331,H302,H312,H315,H319,H373,H227
-
警告文:
P210,P260,P305
P351
P338,P302
P352,P405,P501a - 危険物輸送番号:2941
- WGKドイツ:3
- 危険カテゴリコード: R22;R36/37/38
- セキュリティの説明: S26-S36-S36/37/39
-
危険物標識:

- 危険レベル:6.1
- 包装等級:III
- 危険レベル:6.1
- セキュリティ用語:6.1
- 包装カテゴリ:III
- 包装グループ:III
- リスク用語:R22; R36/37/38
2,3,6-Trifluoroaniline 税関データ
- 税関コード:2921420090
- 税関データ:
中国税関コード:
2921420090概要:
2921420090他のアニリン誘導体及びその塩。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
HS:2921420090アニリン誘導体及びその塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%
2,3,6-Trifluoroaniline 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB104927-1 g |
2,3,6-Trifluoroaniline, 98%; . |
67815-56-9 | 98% | 1g |
€59.70 | 2023-01-31 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T35150-5g |
2,3,6-Trifluoroaniline |
67815-56-9 | 98% | 5g |
¥1448.0 | 2023-09-06 | |
| Fluorochem | 001839-1g |
2,3,6-Trifluoroaniline |
67815-56-9 | 99% | 1g |
£16.00 | 2022-02-28 | |
| Apollo Scientific | PC7258L-5g |
2,3,6-Trifluoroaniline |
67815-56-9 | 95% | 5g |
£78.00 | 2023-09-02 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 003613-1g |
2,3,6-Trifluoroaniline |
67815-56-9 | 99% | 1g |
341.0CNY | 2021-07-13 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R010006-1g |
2,3,6-Trifluoroaniline |
67815-56-9 | 98% | 1g |
¥166 | 2024-05-22 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T820170-5g |
2,3,6-Trifluoroaniline |
67815-56-9 | 98% | 5g |
669.60 | 2021-05-17 | |
| Apollo Scientific | PC7258L-1g |
2,3,6-Trifluoroaniline |
67815-56-9 | 95% | 1g |
£18.00 | 2023-09-02 | |
| abcr | AB104927-10 g |
2,3,6-Trifluoroaniline, 98%; . |
67815-56-9 | 98% | 10g |
€214.50 | 2023-01-31 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T820170-1g |
2,3,6-Trifluoroaniline |
67815-56-9 | 98% | 1g |
¥228.00 | 2022-09-28 |
2,3,6-Trifluoroaniline 関連文献
-
Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426
-
Ahmad Reza Moosavi-Zare,Mohammad Ali Zolfigol,Ehsan Noroozizadeh,Mahsa Tavasoli,Vahid Khakyzadeh,Abdolkarim Zare New J. Chem., 2013,37, 4089-4094
-
Stefania F. Musolino,Zhipeng Pei,Liting Bi,Gino A. DiLabio,Jeremy E. Wulff Chem. Sci., 2021,12, 12138-12148
-
Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194
67815-56-9 (2,3,6-Trifluoroaniline) 関連製品
- 4519-40-8(2,3-Difluoroaniline)
- 5580-80-3(2,3,4,5-Tetrafluoroaniline)
- 363-80-4(2,3,5-Trifluoroaniline)
- 367-34-0(2,4,5-Trifluoroaniline)
- 700-17-4(2,3,5,6-Tetrafluoroaniline)
- 1198-63-6(1,3-Diaminotetrafluorobenzene)
- 3862-73-5(benzenamine, 2,3,4-trifluoro-)
- 363-73-5(2,3,4,6-Tetrafluoroaniline)
- 65999-71-5(4-(2-ethoxyethoxy)aniline Hydrochloride)
- 2228525-09-3(3-2-(2,4,5-trifluorophenyl)ethylpyrrolidine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:67815-56-9)2,3,6-Trifluoroaniline

清らかである:99%/99%
はかる:25g/100g
価格 ($):260.0/859.0